REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5](N)=[C:4]([O:10][CH3:11])[CH:3]=1.Cl.N([O-])=O.[Na+].P(P(O)(O)=O)(O)(O)=O>C(O)(=O)C.O>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)OC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)P(=O)(O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is performed in a water/ice bath
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at 0° C. for 8 hours
|
Duration
|
8 h
|
Type
|
WAIT
|
Details
|
to stand at RT over night
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC(=C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |